5-Chloro-2-methyl-3-nitrophenol
Overview
Description
5-Chloro-2-methyl-3-nitrophenol: is an aromatic compound with the molecular formula C7H6ClNO3 It is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-2-methyl-3-nitrophenol can be synthesized through a multi-step process involving nitration and chlorination reactions. The typical synthetic route includes:
Chlorination: The addition of a chloro group (-Cl) to the aromatic ring using chlorine gas or other chlorinating agents.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration and chlorination processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-methyl-3-nitrophenol can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: 5-Chloro-2-methyl-3-aminophenol.
Substitution Products: Compounds with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: 5-Chloro-2-methyl-3-nitrophenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in assays to evaluate its effectiveness against different microorganisms.
Medicine: Although not widely used in medicine, derivatives of this compound are explored for their potential therapeutic applications, including as precursors for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the formulation of certain pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-3-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The chloro and methyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
2-Methyl-3-nitrophenol: Similar structure but lacks the chloro group.
5-Methyl-2-nitrophenol: Similar structure but has the nitro group in a different position.
4-Chloro-2-methylphenol: Similar structure but lacks the nitro group.
Uniqueness: 5-Chloro-2-methyl-3-nitrophenol is unique due to the presence of all three functional groups (chloro, methyl, and nitro) on the phenol ring. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-chloro-2-methyl-3-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-6(9(11)12)2-5(8)3-7(4)10/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATQYZXNZJKFMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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